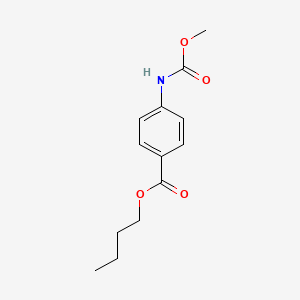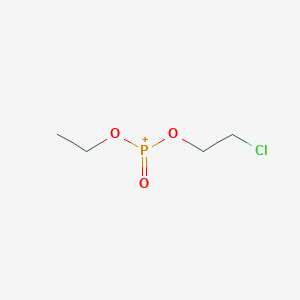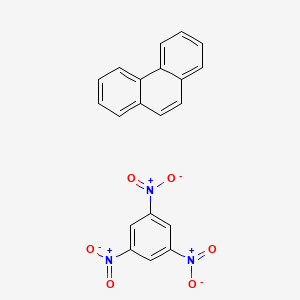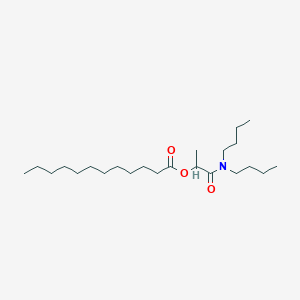
1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate is an organic compound with a complex structure, featuring a dibutylamino group, an oxopropan-2-yl group, and a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate typically involves the esterification of dodecanoic acid with 1-(dibutylamino)-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dibutylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dibutylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes and influencing biochemical pathways. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- 1-(Diethylamino)-1-oxopropan-2-yl dodecanoate
- 1-(Dipropylamino)-1-oxopropan-2-yl dodecanoate
- 1-(Dibutylamino)-1-oxopropan-2-yl decanoate
Comparison: 1-(Dibutylamino)-1-oxopropan-2-yl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Properties
CAS No. |
6288-31-9 |
|---|---|
Molecular Formula |
C23H45NO3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
[1-(dibutylamino)-1-oxopropan-2-yl] dodecanoate |
InChI |
InChI=1S/C23H45NO3/c1-5-8-11-12-13-14-15-16-17-18-22(25)27-21(4)23(26)24(19-9-6-2)20-10-7-3/h21H,5-20H2,1-4H3 |
InChI Key |
NPYDRNCLCMUULA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


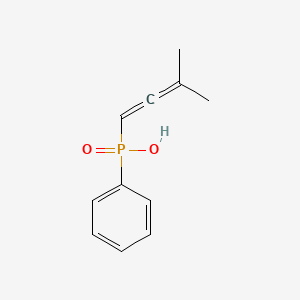
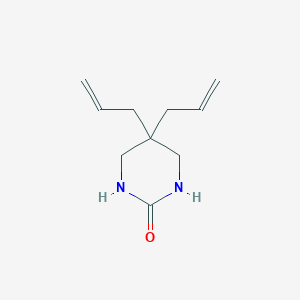
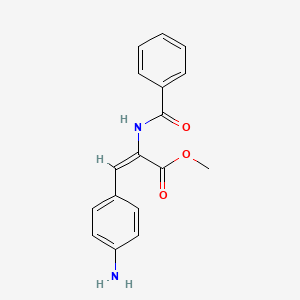
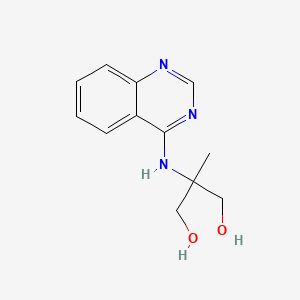
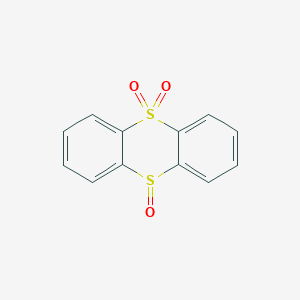
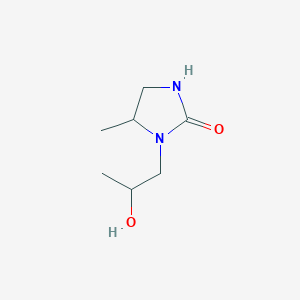
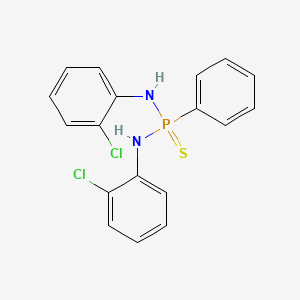
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
